molecular formula C9H11ClF3NO B1454024 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 199678-23-4

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1454024
M. Wt: 241.64 g/mol
InChI Key: HEARFVMJSOXMFY-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (2-TFMA HCl) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless crystalline solid that is soluble in water and has a melting point of 121-123°C. It is produced through a synthetic process, which is outlined in the following section.

Scientific Research Applications

Analytical Techniques and Synthesis

Research has explored substances like 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), considered a cathinone analogue of phenethylamine 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), using various analytical techniques. This includes nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. Such research offers insights into the analytical identification and synthesis pathways of related compounds (Power et al., 2015).

Chelating Ligands for Metals

Compounds like 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride can potentially serve as chelating ligands. Studies involving hexadentate (N3O3) tripodal amine phenol ligands and their complexes with metals like aluminum, gallium, and indium provide a framework for understanding these interactions (Liu et al., 1993).

Catalytic Applications

Compounds with similar structures have been investigated for their catalytic properties. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid showed efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating potential applications in synthesis and catalysis (Wang et al., 2018).

New Amination Methods

Studies have developed new methods for amination of alcohols using reagents like N-phenyl bis-trifluoromethanesulfonimide (PhNTf2), which could be relevant for compounds like 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (Gasparik et al., 2002).

Polycondensation and Polymer Chemistry

In polymer chemistry, studies on polycondensations involving similar compounds have been conducted. For example, research on polycondensations of 4,4'-difluorodiphenylsulfone with tris(4-hydroxy phenyl)ethane in DMSO highlights the relevance of these types of compounds in developing new polymers (Garaleh et al., 2007).

Metal Ion Affinities and Fluorescence Properties

Research on metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine, which have hydrophobic cavities, can accommodate small molecules, has implications for similar compounds in terms of their metal ion affinities and fluorescence properties (Liang et al., 2009).

Other Applications

Further research on similar compounds has explored a wide range of applications, including chemical kinetics, molecular dynamics simulation for corrosion inhibition, and the synthesis of novel compounds with potential medicinal applications. These studies provide a broad understanding of the diverse applications of related compounds (Jarczewski et al., 1986; Kaya et al., 2016; Liu, 2013).

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARFVMJSOXMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Synthesis routes and methods

Procedure details

A solution of (4-trifluoromethoxy benzaldehyde (1 g, 5.26 mmol) and nitromethane (0.96 g, 15.8 mmol) in acetic acid (10.6 mL) is treated with ammonium acetate (1.01 g, 13.2 mmol) is heated under microwave to 150° C. for 15 minutes. The reaction mixture is diluted with water, and extracted three times with DCM (50 mL). The combined extracts are washed sequentially with 2 N sodium hydroxide, water, and brine, dried over sodium sulfate and concentrated. The residue is subjected to silica gel chromatography to yield 4-trifluoromethoxy-(2-nitro-vinyl)-benzene (1.23 g) as a solid. A portion of 4-trifluoromethoxy-(2-nitro-vinyl)-benzene (0.504 g, 2.16 mmol) is hydrogenated with hydrogen in a balloon, 10% Pd/C (115 mg, 5 mol %) in MeOH (22 mL) containing concentrated hydrochloric acid (0.27 mL) at room temperature for 15 hours. The mixture is filtered and filtrate is concentrated to a solid that is washed with diethyl ether to obtain 2-(4-trifluoromethoxy-phenyl)-ethylamine hydrochloride [0.3 g, 57%, Intermediate (12)] as a solid. LC/MS: MS: 206 (M+H).
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
115 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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